3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid
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Overview
Description
3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an ethoxy and methyl substitution, along with a sulfanylpropanoic acid side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions: The ethoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.
Thioether Formation: The sulfanyl group is introduced by reacting the quinoline derivative with a thiol compound under basic conditions.
Propanoic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline core can be reduced to tetrahydroquinoline using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-[(6-ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid: Similar structure but with an amino group instead of a carboxylic acid.
3-(6-Ethoxy-4-methylquinolin-2-yl)propanoic acid: Similar structure but with a different substitution pattern on the quinoline core.
Uniqueness
3-[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid is unique due to its specific substitution pattern and the presence of both an ethoxy and sulfanyl group, which can impart distinct biological and chemical properties compared to other quinoline derivatives.
Properties
CAS No. |
546062-57-1 |
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Molecular Formula |
C15H17NO3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
3-(6-ethoxy-2-methylquinolin-4-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C15H17NO3S/c1-3-19-11-4-5-13-12(9-11)14(8-10(2)16-13)20-7-6-15(17)18/h4-5,8-9H,3,6-7H2,1-2H3,(H,17,18) |
InChI Key |
QAUSGQDHJCNHTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C(N=C2C=C1)C)SCCC(=O)O |
Origin of Product |
United States |
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